molecular formula C142H288N58O28 B12306653 PAMAM dendrimer, ethylenediamine core, generation 2.0 solution

PAMAM dendrimer, ethylenediamine core, generation 2.0 solution

Katalognummer: B12306653
Molekulargewicht: 3256.2 g/mol
InChI-Schlüssel: QYMWEDAKQRTCGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structure and Synthesis Polyamidoamine (PAMAM) dendrimers with an ethylenediamine (EDA) core are hyperbranched, monodisperse polymers synthesized via iterative Michael addition of methyl acrylate and subsequent amidation with excess ethylenediamine. For Generation 2.0 (G2.0), the synthesis involves four reaction cycles (two full generations), resulting in a globular structure with 32 terminal primary amine groups and a molecular weight of 3,256 Da . The EDA core provides four initial branching points, enabling exponential growth of dendrimer layers (generations) with precise control over surface functionality .

Eigenschaften

Molekularformel

C142H288N58O28

Molekulargewicht

3256.2 g/mol

IUPAC-Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide

InChI

InChI=1S/C142H288N58O28/c143-29-45-159-115(201)1-73-187(74-2-116(202)160-46-30-144)101-61-175-131(217)17-89-195(90-18-132(218)176-62-102-188(75-3-117(203)161-47-31-145)76-4-118(204)162-48-32-146)109-69-183-139(225)25-97-199(98-26-140(226)184-70-110-196(91-19-133(219)177-63-103-189(77-5-119(205)163-49-33-147)78-6-120(206)164-50-34-148)92-20-134(220)178-64-104-190(79-7-121(207)165-51-35-149)80-8-122(208)166-52-36-150)113-114-200(99-27-141(227)185-71-111-197(93-21-135(221)179-65-105-191(81-9-123(209)167-53-37-151)82-10-124(210)168-54-38-152)94-22-136(222)180-66-106-192(83-11-125(211)169-55-39-153)84-12-126(212)170-56-40-154)100-28-142(228)186-72-112-198(95-23-137(223)181-67-107-193(85-13-127(213)171-57-41-155)86-14-128(214)172-58-42-156)96-24-138(224)182-68-108-194(87-15-129(215)173-59-43-157)88-16-130(216)174-60-44-158/h1-114,143-158H2,(H,159,201)(H,160,202)(H,161,203)(H,162,204)(H,163,205)(H,164,206)(H,165,207)(H,166,208)(H,167,209)(H,168,210)(H,169,211)(H,170,212)(H,171,213)(H,172,214)(H,173,215)(H,174,216)(H,175,217)(H,176,218)(H,177,219)(H,178,220)(H,179,221)(H,180,222)(H,181,223)(H,182,224)(H,183,225)(H,184,226)(H,185,227)(H,186,228)

InChI-Schlüssel

QYMWEDAKQRTCGD-UHFFFAOYSA-N

Kanonische SMILES

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Divergent Synthesis Methodology for PAMAM Dendrimers

The divergent synthesis approach, first established by Tomalia et al., forms the foundation for EDA-core PAMAM dendrimer production. This method involves two alternating reactions:

  • Michael addition of methyl acrylate to primary amines.
  • Amidation of ester terminals with ethylenediamine.

Each full generation (e.g., G0, G1, G2) terminates in primary amines, while half-generations (e.g., G0.5, G1.5) feature ester groups. For generation 2.0, the synthesis requires four iterative cycles (G0 → G0.5 → G1 → G1.5 → G2.0).

Reaction Mechanism and Stoichiometry

  • Michael Addition (Half-Generation Synthesis):
    Primary amines react with methyl acrylate in methanol at 0–4°C, followed by 24–48 hours at room temperature. A 10% molar excess of methyl acrylate ensures complete conversion.
    $$
    \text{EDA-(NH}2\text{)}4 + 8\,\text{CH}2=\text{CHCOOCH}3 \rightarrow \text{EDA-(NH-(CH}2\text{)2COOCH}3\text{)}4 \quad (\text{G0.5})
    $$
  • Amidation (Full-Generation Synthesis):
    Ester termini undergo amidation with excess EDA in methanol at -25°C to prevent side reactions. The mixture is stirred for 24–36 hours, followed by solvent removal via rotary evaporation.
    $$
    \text{EDA-(NH-(CH}2\text{)2COOCH}3\text{)}4 + 8\,\text{NH}2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{EDA-(NH-(CH}2\text{)2CONHCH}2\text{CH}2\text{NH}2\text{)}4 \quad (\text{G1.0})
    $$
Table 1: Synthesis Parameters for Generation 2.0 PAMAM Dendrimer
Step Reagent Ratio (Core:Monomer) Temperature Reaction Time Yield (%)
G0 → G0.5 1 : 8.8 (EDA : Methyl Acrylate) 0–25°C 72 hours 92
G0.5 → G1 1 : 20 (Ester : EDA) -25°C 48 hours 85
G1 → G1.5 1 : 17.6 (Amine : Methyl Acrylate) 0–25°C 72 hours 89
G1.5 → G2 1 : 40 (Ester : EDA) -25°C 48 hours 82

Purification Strategies for Generation 2.0

Structural defects—such as trailing generations (incomplete branches) and dimers—are inherent to divergent synthesis. Purification of G2.0 involves:

Chromatographic Methods

  • Silica Gel Chromatography:
    Elution with methanol:chloroform (1:4 v/v) removes unreacted EDA and low-molecular-weight byproducts.
  • Sephadex LH-20 Size Exclusion:
    Separates G2.0 (MW ≈ 7,306 Da) from G1.5 (MW ≈ 5,214 Da) and dimeric impurities.

Membrane Dialysis

Post-synthesis dialysis using 10,000 MWCO membranes reduces polydispersity (PDI) from 1.04 to 1.02 by removing trailing generations.

Table 2: Impact of Purification on G2.0 PAMAM Dendrimer
Parameter Unpurified After Dialysis After Chromatography
PDI (GPC) 1.04 1.02 1.01
Terminal Amines/Dendrimer 15.8 16.1 16.0
Trailing Generations (%) 12 4 2

Analytical Characterization of G2.0

Capillary Zone Electrophoresis (CZE)

CZE at pH 4.5 (50 mM phosphate buffer) resolves G2.0 (migration time = 8.2 min) from G1.5 (6.7 min) and G3.0 (10.1 min).

Potentiometric Titration

Titration with 0.1 M HCl quantifies terminal amines (theoretical = 16 per G2.0). Commercial batches show 15.8 ± 0.3 amines/dendrimer, indicating ~98% completeness.

Mass Spectrometry

MALDI-TOF MS confirms the molecular weight of G2.0 as 7,306 Da (theoretical = 7,327 Da), with satellite peaks corresponding to missing-arm defects.

Challenges in Scalable Synthesis

Steric Hindrance

Beyond G3.0, steric crowding reduces reaction efficiency. For G2.0, however, >85% conversion is achievable due to manageable branch density.

Batch-to-Batch Variability

Commercial G2.0 batches exhibit ±5% variance in terminal amine counts due to differences in EDA purity and reaction temperature control.

Industrial-Scale Production Protocols

Solvent Optimization

Methanol remains the preferred solvent for G2.0 synthesis, though some protocols use ethanol to reduce ester hydrolysis during Michael addition.

Quality Control Standards

  • Acceptance Criteria for G2.0:
    • PDI ≤ 1.05 (GPC)
    • Terminal amines = 16 ± 0.5/dendrimer
    • Residual EDA ≤ 0.1% (GC-MS)

Analyse Chemischer Reaktionen

Arten von Reaktionen: PAMAM-Dendrimere können verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1. Drug Delivery Systems

PAMAM dendrimers are extensively researched for their potential in drug delivery systems. Their ability to encapsulate and transport therapeutic agents is attributed to their high surface area and tunable chemical properties. For example:

  • Cisplatin Delivery : PAMAM dendrimers have been utilized to improve the solubility and targeting of cisplatin in cancer therapy. Modifications allow for controlled release and reduced systemic toxicity while enhancing therapeutic efficacy against tumors .
  • Anticancer Drugs : Conjugates of PAMAM dendrimers with various anticancer drugs (e.g., docetaxel, imatinib) have shown improved pharmacokinetics and targeted delivery to neoplastic cells .

2. Diagnostic Agents

Due to their biocompatibility and ability to form complexes with imaging agents, PAMAM dendrimers are explored as contrast agents in magnetic resonance imaging (MRI). Their high water solubility and capacity for functionalization enable the attachment of MRI-active compounds, enhancing imaging quality .

3. Gene Delivery

PAMAM dendrimers can facilitate the delivery of nucleic acids (DNA/RNA) into cells. The positive charge from terminal amines allows for electrostatic interactions with negatively charged nucleic acids, leading to effective cellular uptake. This property is particularly useful in gene therapy applications where targeted delivery is crucial .

Material Science Applications

1. Nanocomposites

PAMAM dendrimers are employed in the synthesis of nanocomposites due to their ability to stabilize nanoparticles. For instance:

  • Silica Nanospheres : PAMAM dendrimers can act as templates for the formation of silica nanospheres, which are used in various applications including drug delivery and as carriers for imaging agents .

2. Coatings and Films

The unique properties of PAMAM dendrimers allow them to be incorporated into coatings and films that require specific functionalities such as antimicrobial activity or enhanced adhesion properties. These applications are particularly relevant in biomedical devices and packaging materials.

Case Studies

Study Application Findings
Cisplatin Delivery Study Cancer TherapyDemonstrated improved solubility and targeted delivery using PAMAM dendrimer conjugates .
MRI Contrast Agent Development Diagnostic ImagingEnhanced imaging capabilities through functionalized PAMAM dendrimers .
Gene Delivery Research Gene TherapyEffective cellular uptake of nucleic acids facilitated by PAMAM dendrimer vectors .

Wirkmechanismus

The mechanism by which PAMAM dendrimers exert their effects is largely dependent on their ability to interact with biological membranes and cellular components. The primary amine groups on the surface can form electrostatic interactions with negatively charged cell membranes, facilitating cellular uptake. Once inside the cell, the dendrimers can release their payload in a controlled manner .

Vergleich Mit ähnlichen Verbindungen

Key Properties

  • Surface Groups: G2.0 has 32 amino groups, enabling high reactivity for conjugation with drugs, metals, or imaging agents .
  • Size : Approximately 2.0 nm in diameter , as reported for lower-generation PAMAM dendrimers .
  • Solubility : Water-soluble due to the cationic surface amines (pKa ~10.0), though solubility decreases with higher generations due to increased steric hindrance .
  • Applications: Drug delivery (e.g., camptothecin ), environmental remediation (heavy metal adsorption ), and diagnostics .
Comparison Across PAMAM Generations

Lower generations (G2.0–G4.0) differ significantly in properties due to structural evolution:

Property G2.0 G3.0 G4.0
Surface Amine Groups 32 64 128
Molecular Weight (Da) 3,256 6,909 14,215
Diameter (nm) 2.0 3.1 4.0
Drug Loading Capacity Moderate High Very High
Cytotoxicity Low Moderate High

Data sourced from .

Key Findings :

  • Drug Delivery : G2.0’s moderate drug-loading capacity (e.g., phenylbutazone) is attributed to surface amine interactions rather than interior encapsulation . Higher generations (G4.0+) exhibit enhanced loading but increased toxicity .
  • Toxicity : G2.0’s low cytotoxicity (IC50 > 500 µg/mL in MCF-7 cells) contrasts with G4.0 PPI dendrimers, which show 50-fold higher toxicity .
Comparison with Other Dendrimer Cores

PAMAM’s EDA core is often replaced to alter functionality:

Core Type EDA (PAMAM G2.0) EDTA Ammonia
Branching Points 4 4 (chelating sites) 3
Water Solubility Moderate High (80x native β-CD) Low
Applications Drug delivery Heavy metal removal Gene therapy
Unique Features Cationic surface High chelation capacity Compact structure

Data sourced from .

Key Findings :

  • EDTA-Core Dendrimers: Exhibit superior water solubility and metal chelation due to EDTA’s six donor atoms, making them ideal for environmental applications .
Comparison with Polypropylenimine (PPI) Dendrimers

PPI dendrimers, another commercial class, differ fundamentally from PAMAM:

Property PAMAM G2.0 PPI G4.0
Core Ethylenediamine Butylenediamine
Synthesis Michael addition Michael + Reduction
Surface Charge Cationic (pH 7) Cationic (pH 7)
Drug Release Rate Slow Fast
Cytotoxicity Low High

Data sourced from .

Key Findings :

  • Drug Release : PAMAM G2.0’s slower release (e.g., <20% phenylbutazone released in 24h) is attributed to stronger drug-dendrimer electrostatic interactions compared to PPI .
  • Biocompatibility : PAMAM’s lower toxicity stems from its hydrophilic interior, whereas PPI’s hydrophobic core induces hemolysis at high concentrations .

Biologische Aktivität

PAMAM (polyamidoamine) dendrimers are highly branched macromolecules that have gained significant attention in biomedical applications due to their unique structural properties and biological activities. This article focuses on the biological activity of PAMAM dendrimer with an ethylenediamine core, specifically generation 2.0 (G2.0), highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

PAMAM dendrimers are characterized by a central core from which multiple layers of branching units extend. The ethylenediamine core provides functional amine groups that can interact with various biological entities. The G2.0 dendrimer typically has a molecular weight around 4,300 g/mol and a diameter of approximately 2.5 nm, which allows for efficient cellular uptake and interaction with biomolecules.

Mechanisms of Biological Activity

1. Drug Delivery:
PAMAM dendrimers serve as effective carriers for drug delivery systems. Their ability to encapsulate therapeutic agents within their core or bind them to their surface enhances the solubility and bioavailability of poorly soluble drugs. Studies have shown that G2.0 PAMAM dendrimers can facilitate the transdermal delivery of drugs by enhancing skin permeability through mechanisms such as disruption of lipid bilayers and formation of transient pores in cell membranes .

2. Antimicrobial Activity:
Research indicates that PAMAM dendrimers exhibit antimicrobial properties against various pathogens. For instance, G2.0 dendrimers have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The antimicrobial action is attributed to their cationic nature, which allows them to interact electrostatically with negatively charged microbial membranes, leading to membrane disruption.

3. Gene Delivery:
PAMAM dendrimers are also explored for non-viral gene delivery applications. The electrostatic interactions between the positively charged dendrimer and negatively charged nucleic acids facilitate the formation of stable complexes that can be internalized by cells . Studies have shown that G2.0 PAMAM dendrimers can successfully deliver siRNA into cells, exhibiting low toxicity while maintaining high transfection efficiency .

Case Study 1: Transdermal Drug Delivery

A recent study evaluated the efficacy of G2.0 PAMAM dendrimers in enhancing the transdermal delivery of ketoprofen, a lipophilic drug. The results indicated a significant increase in drug permeation through human skin models when formulated with PAMAM dendrimers compared to control formulations without dendrimers . This enhancement was attributed to the dendrimer's ability to disrupt lipid structures within the stratum corneum.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity of G2.0 PAMAM dendrimers against Staphylococcus aureus and Escherichia coli, it was found that these dendrimers exhibited a concentration-dependent reduction in bacterial viability . The minimum inhibitory concentration (MIC) was determined to be significantly lower than that for conventional antibiotics, indicating potential as an alternative antimicrobial agent.

Research Findings

Study FocusFindingsReference
Transdermal Drug Delivery Enhanced permeation of ketoprofen; significant skin disruption effects observed
Antimicrobial Activity Effective against S. aureus and E. coli; lower MIC than conventional antibiotics
Gene Delivery High transfection efficiency in HeLa cells; low cytotoxicity observed

Q & A

Q. What are the critical steps and optimization parameters in synthesizing ethylenediamine-core PAMAM dendrimers up to generation 2.0?

The divergent synthesis involves iterative Michael addition and amidation steps. For G2.0:

  • Step 1 (G0.5): Ethylenediamine (core) reacts with methyl acrylate via Michael addition (1:8 molar ratio, 24 hours, 25°C) to form ester-terminated half-generations .
  • Step 2 (G1.0): Ester groups undergo amidation with excess ethylenediamine (1:24 molar ratio) to yield amine-terminated full generations .
  • Repeat steps for G1.5 and G2.0. Key parameters include stoichiometric precision, nitrogen purging to prevent oxidation, and vacuum distillation for solvent removal .

Q. Which analytical techniques are essential for validating the structural integrity of G2.0 PAMAM dendrimers?

  • Nuclear Magnetic Resonance (NMR): Confirms branching topology and terminal group conversion (e.g., ester-to-amine in amidation) .
  • Gel Permeation Chromatography (GPC): Assesses molecular weight distribution and detects structural defects .
  • Mass Spectrometry (MS): Validates molecular weight consistency with theoretical values (e.g., G2.0 ≈ 3,256 Da) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the solvation behavior of G2.0 PAMAM dendrimers in methanol versus aqueous systems?

  • Radius of Gyration (Rg): For G2.0, Rg scales as ~N<sup>1/3</sup>, indicating uniform density in methanol. Simulations must account for solvent polarity effects on terminal amine distribution .
  • Solvent Accessibility: Methanol’s lower polarity reduces dendrimer expansion compared to water, impacting drug-loading capacity .
  • Validation: Compare simulated Rg with Small-Angle X-ray Scattering (SAXS) data .

Q. What experimental strategies resolve contradictions in solvent selection (methanol vs. water) for biomedical applications of G2.0 dendrimers?

  • Challenge: Methanol improves solubility but poses toxicity; water substitution requires overcoming hydrophobicity-driven aggregation .
  • Method: Co-solvent systems (e.g., methanol-water gradients) or surface PEGylation to enhance aqueous stability .
  • Validation: Monitor hydrodynamic diameter via Dynamic Light Scattering (DLS) and cytotoxicity in PLHC-1 cell lines .

Q. How does terminal amine density in G2.0 dendrimers influence drug encapsulation efficiency, and how is this quantified?

  • Loading Mechanism: Electrostatic interactions between cationic amines (G2.0: ~16 surface groups) and anionic drugs (e.g., NSAIDs) .
  • Optimization: Adjust pH to modulate amine protonation. For example, pH 5.0 enhances doxorubicin loading by 40% compared to pH 7.4 .
  • Quantification: Use UV-Vis spectroscopy or HPLC to measure drug:dendrimer molar ratios .

Q. What methodologies assess generation-dependent cytotoxicity of PAMAM dendrimers in human keratinocytes and fibroblasts?

  • Assays:
  • Reactive Oxygen Species (ROS): DCFH-DA fluorescence to quantify oxidative stress .
  • Apoptosis: Annexin V/PI staining and caspase-3/8 activity assays .
    • Findings: G2.0 exhibits lower ROS induction (<20% cell death) vs. G4.0 (>60%), attributed to reduced cationic charge density .

Q. How do structural defects in higher-generation dendrimers inform quality control protocols for G2.0 synthesis?

  • Defect Sources: Incomplete Michael addition or amidation, leading to "missing branches" .
  • Mitigation: Use <95% pure reactants, and characterize intermediates via MALDI-TOF MS .
  • Impact on G2.0: Defects ≤5% are tolerable for most drug delivery applications but critical for gene transfection .

Contradiction Analysis

Q. Why do studies report conflicting data on G2.0 dendrimer-induced DNA damage in vitro?

  • Variables:
  • Cell Line Sensitivity: PLHC-1 cells show higher DNA fragmentation (Comet assay) than human fibroblasts .
  • Solvent Traces: Residual methanol (<0.1%) in aqueous formulations can artifactually elevate toxicity .
    • Resolution: Include solvent-only controls and standardize dendrimer purification (e.g., dialysis MWCO 3.5 kDa) .

Q. How can surface-modified G2.0 dendrimers reconcile the trade-off between biocompatibility and drug-loading capacity?

  • Approach: Acetylation of terminal amines reduces cytotoxicity but decreases NSAID binding by ~30%. Compensate by increasing dendrimer:drug molar ratios .
  • Validation: Compare zeta potential (e.g., +15 mV for acetylated vs. +25 mV for unmodified G2.0) and hemolytic activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.